3-chloro-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine is a complex heterocyclic compound with the molecular formula C17H22ClN5O and a molecular weight of 347.8 g/mol. It features a chlorine atom attached to a pyridine ring, a pyrrolo[2,1-c][1,2,4]triazole moiety, and a piperidine ring linked by a methylene bridge. The compound is primarily intended for research purposes and is not designed for therapeutic applications in humans or animals.
This compound falls under the category of heterocyclic compounds due to the presence of multiple nitrogen-containing rings. It is classified as a chlorinated pyridine derivative with potential applications in medicinal chemistry.
While specific synthetic routes are not detailed in the sources, the complexity of the compound suggests that its synthesis would involve multiple steps including the formation of the piperidine and pyrrolo[2,1-c][1,2,4]triazole rings followed by their coupling.
The molecular structure of 3-chloro-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine can be represented using various structural formulas:
InChI=1S/C17H22ClN5O/c18-14-10-19-6-3-15(14)24-12-13-4-8-22(9-5-13)11-17-21-20-16-2-1-7-23(16)17/h3,6,10,13H,1-2,4-5,7-9,11-12H2
The structure includes:
The exact mass of this compound is approximately 347.1512880 g/mol with a complexity rating indicating its intricate structure.
While specific reactions involving this compound have not been documented extensively in available literature:
These potential reactions align with typical behaviors of similar heterocyclic compounds.
Further research would be required to elucidate its specific biological mechanisms and potential therapeutic targets.
The compound's reactivity may include:
While specific applications are not widely reported for 3-chloro-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine:
Further studies are necessary to explore its full range of applications and biological activities.
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: